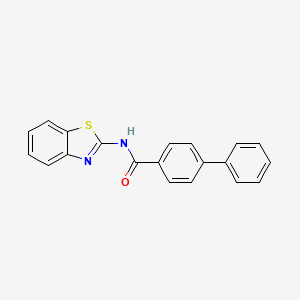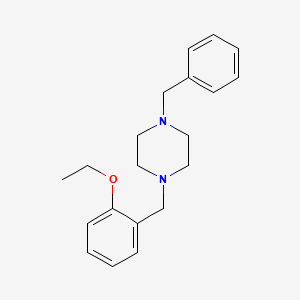
4-benzoylphenyl 4-morpholinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Research on the synthesis of compounds related to 4-benzoylphenyl 4-morpholinecarboxylate includes the investigation into novel synthetic routes and intermediates. For instance, the unexpected discovery in the Willgerodt‐Kindler Reaction of Acetophenone led to the formation of a closely related compound, 4‐(benzoylthio‐carbonyl)morpholine, alongside the expected product (Liu et al., 2006). This highlights the unpredictability and complexity of synthesizing specific morpholine derivatives. Another study presented the synthesis of novel morpholine conjugated benzophenone analogues, evaluating their role against neoplastic development, indicating the synthetic versatility and application breadth of such compounds (Al‐Ghorbani et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques, such as IR, NMR spectra, and X-ray diffraction analysis. For example, the structure of 4-(benzoylthiocarbonyl)morpholine was confirmed through these methods, providing insight into the molecular configuration and structural characteristics of these compounds (Liu et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of 4-benzoylphenyl 4-morpholinecarboxylate derivatives have been explored through various reactions. Studies have demonstrated the ability of these compounds to undergo diverse chemical transformations, leading to a wide range of potential applications. For instance, the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines showcases a green, one-pot procedure for synthesizing biologically significant compounds, illustrating the chemical versatility of morpholine derivatives (Nematollahi & Esmaili, 2010).
Physical Properties Analysis
The physical properties of 4-benzoylphenyl 4-morpholinecarboxylate and its analogues, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments and applications. The solubility and thermal stability of these compounds are influenced by their molecular structure and substituents, which has implications for their use in material science and pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the application range of 4-benzoylphenyl 4-morpholinecarboxylate derivatives. For example, the study on the synthesis, toxicity, biodegradability, and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids reveals the impact of the morpholine structure on the compound's overall chemical behavior and potential environmental impact (Pernak et al., 2011).
Mechanism of Action
Target of Action
Morpholine derivatives are known to be present in biologically active molecules and pharmaceuticals
Mode of Action
It’s known that morpholine derivatives can interact with various biological targets due to their widespread availability in natural products and biologically relevant compounds . The specific interactions of 4-benzoylphenyl 4-morpholinecarboxylate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Morpholine derivatives are known to be involved in various biochemical processes , but the specific pathways affected by this compound require further investigation.
Result of Action
It’s known that morpholine derivatives can have various biological effects . The specific effects of this compound are subjects of ongoing research.
Action Environment
A study has shown that a coating containing a similar compound (4-benzoylphenyl acrylate) displays solvent-sensitive stimuli-responsive wettability, suggesting that the compound’s action could be influenced by the encountered liquids with different surface tensions .
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. The safety data sheet for a similar compound, “4-Benzoylphenyl acrylate”, mentions that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
(4-benzoylphenyl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)23-18(21)19-10-12-22-13-11-19/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSPRCXHEHHFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide](/img/structure/B5849790.png)



![N-(5-bromo-2-pyridinyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5849822.png)



![N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5849853.png)
![2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5849857.png)



![4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5849890.png)